Homeodomain Sequence Identity vs. N/C-Terminal Divergence: Hox-1.11 Compared with Hox-2.8 (HOXB2)
The homeodomain of Hox-1.11 (HOXA2) is 100% identical at the amino acid level to that of murine Hox-2.8 (the ortholog of human HOXB2), confirming shared DNA-contact residues. However, the N-terminal (pre-homeodomain) and C-terminal (post-homeodomain) regions are substantially divergent between the two proteins, with sequence similarity described as 'similar' but not identical [1]. This structural dichotomy explains why Hox-2.8 cannot functionally substitute for Hox-1.11 in branchial arch patterning assays: the divergent terminal regions encode paralog-specific TALE cofactor interaction surfaces that determine genomic target-site selection [1].
| Evidence Dimension | Homeodomain amino acid sequence identity |
|---|---|
| Target Compound Data | 100% identity with Hox-2.8 homeodomain (60 amino acid region) |
| Comparator Or Baseline | Hox-2.8 (HOXB2) homeodomain |
| Quantified Difference | 100% identity (homeodomain); N-terminal and C-terminal regions are non-identical (exact percentage not reported in primary source) |
| Conditions | Murine/rat sequences aligned; homeodomain boundaries as defined by Gehring et al. (1990) conserved 60-residue fold |
Why This Matters
Purchasing Hox-2.8 or a generic homeodomain-only construct will not recapitulate Hox-1.11-specific protein–protein interactions required for faithful target-gene regulation.
- [1] Tan DP, Ferrante J, Nazarali A, Shao X, Kozak CA, Guo V, Nirenberg M. Murine Hox-1.11 homeobox gene structure and expression. Proc Natl Acad Sci U S A. 1992 Jul 15;89(14):6280-6284. doi: 10.1073/pnas.89.14.6280. PMID: 1352886. View Source
